1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethoxy group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common synthetic route involves the alkylation of a benzene derivative with 3-chloropropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride. The trifluoromethoxy group is often introduced through nucleophilic substitution reactions using trifluoromethanol and a suitable leaving group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The trifluoromethoxy group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethoxy-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with hydrophobic pockets in proteins. The 3-chloropropyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene include:
1-(3-Chloropropyl)-2-methyl-6-(trifluoromethoxy)benzene: Differing by the presence of a methyl group instead of an ethyl group, this compound may exhibit different reactivity and biological activity.
1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group is different, which can affect the compound’s chemical properties and interactions with biological targets.
1-(3-Chloropropyl)-2-ethyl-6-(methoxy)benzene: The trifluoromethoxy group is replaced with a methoxy group, which can significantly alter the compound’s lipophilicity and metabolic stability.
Properties
Molecular Formula |
C12H14ClF3O |
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Molecular Weight |
266.68 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-ethyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O/c1-2-9-5-3-7-11(17-12(14,15)16)10(9)6-4-8-13/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
HTWVEILLGRWTES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC(F)(F)F)CCCCl |
Origin of Product |
United States |
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